molecular formula C7F12O2 B076562 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane CAS No. 13846-22-5

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane

Cat. No.: B076562
CAS No.: 13846-22-5
M. Wt: 344.05 g/mol
InChI Key: KGJWCQOEERZJMB-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is a fluorinated organic compound with the molecular formula C7F12O2. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is often used in the synthesis of fluorinated polymers and materials due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane can be synthesized through the reaction of hexafluoropropylene oxide with trifluorovinyl ether in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes purification steps such as distillation and recrystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides and amines, as well as electrophiles like halogens. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include fluorinated polymers and copolymers, which are used in various industrial applications due to their chemical resistance and thermal stability .

Scientific Research Applications

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane involves its reactivity with various chemical species. The compound’s fluorine atoms create a highly electronegative environment, making it reactive towards nucleophiles and electrophiles. This reactivity is harnessed in polymerization and other chemical processes to produce materials with desirable properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane is unique due to its specific structure, which imparts high chemical stability and reactivity. Its ability to form highly fluorinated polymers makes it valuable in applications requiring materials with exceptional resistance to chemicals and heat .

Properties

IUPAC Name

1,1,2,2,3,3-hexafluoro-1,3-bis(1,2,2-trifluoroethenoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F12O2/c8-1(9)3(12)20-6(16,17)5(14,15)7(18,19)21-4(13)2(10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJWCQOEERZJMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10160684
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13846-22-5
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis[(1,2,2-trifluoroethenyl)oxy]propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13846-22-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
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Record name 1,1,2,2,3,3-Hexafluoro-1,3-bis((trifluorovinyl)oxy)propane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2,3,3-hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Reactant of Route 2
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane
Reactant of Route 3
Reactant of Route 3
1,1,2,2,3,3-Hexafluoro-1,3-bis[(trifluorovinyl)oxy]propane

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